molecular formula C16H12N2O B14327714 (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene CAS No. 109057-65-0

(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene

Katalognummer: B14327714
CAS-Nummer: 109057-65-0
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: NUNHZWBXZSDTPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene is an organic compound that features a naphthalene ring and a phenyl group connected through a diazene linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene typically involves the reaction of naphthalen-1-ol with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The naphthalen-1-ol then reacts with the diazonium salt to form the desired diazene compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization reactions, where the diazonium salt is prepared in situ and immediately reacted with naphthalen-1-ol. The process requires careful control of temperature and pH to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction of the diazene linkage can yield corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted naphthalene and phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The diazene linkage allows for the formation of reactive intermediates that can interact with various biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with different functional groups.

    Naphthalen-1-yloxy-acetic acid benzylidene: A compound with a similar naphthalene core but different substituents.

Uniqueness

(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene is unique due to its diazene linkage, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Eigenschaften

CAS-Nummer

109057-65-0

Molekularformel

C16H12N2O

Molekulargewicht

248.28 g/mol

IUPAC-Name

naphthalen-1-yloxy(phenyl)diazene

InChI

InChI=1S/C16H12N2O/c1-2-9-14(10-3-1)17-18-19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H

InChI-Schlüssel

NUNHZWBXZSDTPI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NOC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.